ブフアノライドおよび誘導体

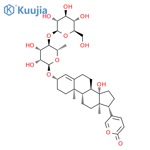

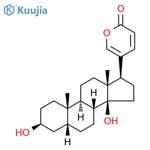

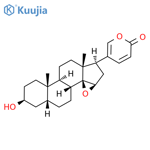

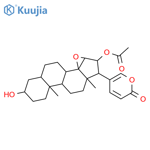

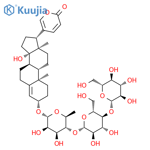

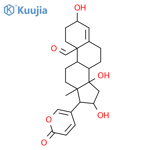

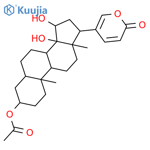

Bufanolides and their derivatives represent a diverse class of triterpenoids, primarily found in the skin secretions of certain toads, notably *Bufo* species. These compounds exhibit a wide range of biological activities, including potent antimicrobial, anti-inflammatory, and analgesic properties. Chemically, bufanolides are characterized by a unique 25-membered ring system, often with multiple hydroxyl groups and functional groups that contribute to their structural complexity.

Bufanolide derivatives have been extensively studied for their potential therapeutic applications in various fields such as dermatology, neurology, and immunology. For instance, some bufanolides show promising results against skin infections due to their strong antibacterial and antifungal properties. Additionally, certain bufanolides exhibit analgesic effects by modulating pain pathways, making them attractive candidates for the development of new pain relief treatments.

Research into bufanolide derivatives continues to uncover novel structural modifications that enhance their therapeutic efficacy while minimizing potential side effects. This ongoing investigation highlights the significant value of these compounds in pharmaceutical and biochemical research, potentially leading to innovative drug formulations and therapeutic strategies.

関連文献

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

推奨される供給者

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品